Product packaging for Helium-water(Cat. No.:CAS No. 151901-89-2)

Helium-water

Cat. No.: B14278265
CAS No.: 151901-89-2
M. Wt: 22.018 g/mol
InChI Key: JMBPWMGVERNEJY-UHFFFAOYSA-N
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Description

Overview of Noble Gas-Host Inclusion Compounds

Noble gas-host inclusion compounds, particularly clathrates, are structures where noble gas atoms are physically trapped within the crystal lattice of a host molecule without forming chemical bonds. libretexts.orgebsco.comiscnagpur.ac.in These are also known as cage compounds. wikipedia.orghooghlywomenscollege.ac.in The stability of these compounds comes from the guest molecule being enclosed within the host's crystalline structure. hooghlywomenscollege.ac.in

Clathrate hydrates are a specific type of inclusion compound where the host molecule is water. hooghlywomenscollege.ac.in In these structures, water molecules form a cage-like framework through hydrogen bonding, trapping small non-polar molecules like noble gases. hooghlywomenscollege.ac.inresearchgate.net The formation of these hydrates is a physical process, a first-order phase transition, rather than a chemical reaction. hooghlywomenscollege.ac.in The trapped guest molecules are essential for the stability of the lattice; without them, the structure would collapse into either standard ice or liquid water. hooghlywomenscollege.ac.in

Most noble gases, including argon (Ar), krypton (Kr), and xenon (Xe), are known to form clathrate hydrates. hooghlywomenscollege.ac.in The formation and stability of these hydrates are influenced by factors such as temperature and pressure. hooghlywomenscollege.ac.in For instance, xenon hydrate (B1144303) (Xe·5.75H₂O) is considered one of the most stable noble gas hydrates, with a melting point of 24 °C. wikipedia.org The interaction between the noble gas and the water cage is primarily due to van der Waals forces. The larger the noble gas atom, the stronger the induced dipole and the resulting interaction with the water molecules. wikipedia.org

The study of noble gas clathrate hydrates serves as a model for understanding the thermodynamics and stability of these types of compounds due to the simple, isotropic interactions of the monatomic noble gas guests.

Distinctive Characteristics of Helium in Aqueous Environments

Helium exhibits several unique characteristics when interacting with water. It is the least water-soluble monatomic gas and one of the least soluble of all gases. wikipedia.org This low solubility is a key feature of its behavior in aqueous solutions.

The interaction of helium with water is characterized by hydrophobic effects. compadre.org When a nonpolar substance like helium is introduced to water, the water molecules form an ordered, cage-like structure around the helium atom, often referred to as an "iceberg" model. acs.org This ordering of water molecules around the nonpolar guest is a hallmark of the hydrophobic effect.

At extremely low temperatures, near absolute zero, helium enters a quantum state known as a superfluid. nasa.govstanford.edu In this state, it exhibits unusual properties governed by quantum mechanics, such as the ability to flow without friction. nasa.govwikipedia.org This quantum behavior can be observed on a macroscopic scale. nasa.gov While this is a property of pure helium, the study of molecules within superfluid helium droplets provides insights into their behavior in a nearly interaction-free environment. wikipedia.orgmpg.de

The small size and low polarizability of helium atoms result in very weak van der Waals interactions with water molecules. This contributes to its low solubility and the difficulty in forming stable clathrate hydrates under normal conditions compared to larger noble gases like xenon. wikipedia.org

Historical Context of Helium-Water Research

The investigation of noble gas interactions with water, leading to the study of this compound systems, has a history rooted in the discovery of clathrate compounds. While the first observations of what would later be identified as clathrates date back to the late 18th and early 19th centuries, the true nature of these compounds was not understood until the mid-20th century. researchgate.net Humphry Davy, in 1810, was the first to document clathrate hydrates, initially believing he had solidified chlorine. hooghlywomenscollege.ac.in

For many years, it was believed that noble gases were chemically inert and could only form clathrates. libretexts.orgebsco.com The pioneering work of H.M. Powell in the late 1940s was crucial in explaining the structure of clathrate compounds, introducing the term "clathrate" to describe them. researchgate.net This laid the groundwork for systematic studies of noble gas hydrates.

Early research on noble gas hydrates focused on the heavier gases like argon, krypton, and xenon, which form hydrates more readily. researchgate.net The study of argon hydrates was among the first for noble gas hydrates. researchgate.net The understanding of these systems was advanced through statistical thermodynamic analysis, for which noble gas clathrates served as ideal model systems.

Research into the solubility of helium in water has been conducted over a range of temperatures and pressures, providing fundamental data on its behavior in aqueous solutions. acs.org The use of dissolved helium as a tracer in groundwater has also been a significant area of research, with applications in hydrology for dating groundwater and tracking its movement. usgs.govhawaii.edu More recent research has explored the behavior of helium under high pressure, leading to the formation of compounds like helium-nitrogen clathrates, and has delved into the quantum mechanical aspects of helium in superfluid states. wikipedia.orgnasa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2HeO B14278265 Helium-water CAS No. 151901-89-2

Properties

CAS No.

151901-89-2

Molecular Formula

H2HeO

Molecular Weight

22.018 g/mol

IUPAC Name

helium;hydrate

InChI

InChI=1S/He.H2O/h;1H2

InChI Key

JMBPWMGVERNEJY-UHFFFAOYSA-N

Canonical SMILES

[He].O

Origin of Product

United States

Theoretical and Computational Methodologies for Helium Water Systems

First-Principles Simulations and Ab Initio Calculations

First-principles, or ab initio, methods are computational techniques that rely on fundamental physical constants, without empirical parameters. These methods have been instrumental in predicting the existence and properties of novel helium-water compounds.

Density Functional Theory (DFT) Approaches and Dispersion Interactions

Ab initio calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in demonstrating that helium and water can form stable compounds under a wide range of pressures, some even approaching ambient conditions. scispace.com A key challenge in modeling these systems is accurately describing the weak van der Waals (vdW) interactions, which are crucial for understanding the behavior of helium. scispace.com Standard DFT functionals often fail to capture these long-range dispersion forces correctly. uni-heidelberg.deacs.org

To address this, methods that incorporate dispersion corrections are essential. One such approach is the Symmetry-Adapted Perturbation Theory based on DFT, or SAPT(DFT). This method has been shown to produce highly accurate interaction potentials for systems like the helium dimer and water dimer by accurately calculating the dispersion energy from the frequency-dependent density susceptibilities of the individual molecules. nih.gov For the helium dimer, SAPT(DFT) reproduces the interaction energy to within about 2% of benchmark values across a wide range of distances. nih.gov The development of van der Waals density functionals (vdW-DF) has also been a significant step forward, providing a general-purpose method for both dispersion-bound and densely packed systems. osti.gov

The weak vdW interactions between helium and the water framework lead to interesting phenomena. scispace.com For instance, helium's large, positive solvation free energy and small Henry's law constant are due to its weak dispersion interactions with water. arxiv.orgescholarship.org This results in a repulsive force from the potential of mean force that tends to expel helium atoms from the solution. escholarship.orgaip.org

Machine-Learning Accelerated Crystal Structure Prediction Methods

Predicting the stable crystal structures of compounds under various conditions is a computationally intensive task. oup.com To overcome this, machine-learning (ML) accelerated crystal structure prediction methods have been developed and applied to the this compound system. copernicus.orgsciengine.com One such method is the Machine learning and Graph theory assisted Universal Structure Searcher (MAGUS), which employs an evolutionary algorithm enhanced with machine learning and graph theory. oup.com

These advanced techniques have been used in conjunction with first-principles calculations to predict new, stable this compound compounds. copernicus.orgoaepublish.com For the this compound system, these methods have successfully predicted two stable stoichiometries, HeH₂O and He₂H₂O. scispace.comoup.com These predictions have opened the door to further investigation of the exotic states of matter that these compounds can exhibit under high pressure and temperature. copernicus.orgaconf.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time evolution of molecular systems, providing insights into dynamic processes and the phase behavior of materials.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations combine the accuracy of quantum mechanical calculations for interatomic forces with the statistical mechanics framework of molecular dynamics. scispace.com This approach has been crucial in exploring the phase diagram of this compound compounds at high pressures. scispace.comresearchgate.net

AIMD simulations have revealed the existence of previously unknown superionic states in this compound compounds. scispace.com In these states, which occur at high pressures and temperatures, certain components of the compound can exhibit liquid-like diffusive behavior while others remain in a fixed crystal lattice. scispace.comcam.ac.uk For instance, in the I41md phase of HeH₂O at approximately 3 GPa, AIMD simulations show a transition from a solid phase at 200 K to a superionic phase with diffusive helium at 500 K, and finally to a fluid phase at 800 K. scispace.comresearchgate.net

These simulations have also uncovered two distinct types of superionic phases:

SI-I: In this phase, helium atoms diffuse like a liquid through a stable ice lattice. scispace.com

SI-II: At higher temperatures, both helium and hydrogen atoms become mobile, moving within a fixed oxygen sublattice. scispace.com

The radial distribution functions (RDFs) obtained from AIMD simulations provide clear evidence for these phase transitions, showing the loss of long-range order for the diffusive species as the temperature increases. scispace.comresearchgate.net

Coarse-Grained Models and Effective Continuum Theory

While AIMD provides a high level of detail, it is computationally expensive. For studying processes like the evaporation of helium from liquid water, which occurs over longer timescales, coarse-grained models and effective continuum theories offer a more efficient approach. arxiv.orgescholarship.org

These models simplify the system by averaging over some of the microscopic details. arxiv.org For example, the evaporation of trace amounts of helium from liquid water has been investigated using an effective continuum theory based on a Fokker-Planck equation. arxiv.orgescholarship.orgresearchgate.netacs.orgarxiv.org This model describes the motion of a helium atom as that of an underdamped particle in a potential subject to a rapidly varying viscous environment at the air-water interface. researchgate.net

This approach successfully explains the experimentally observed super-Maxwellian distribution of kinetic energies of evaporated helium atoms. arxiv.orgescholarship.orgresearchgate.netacs.orgarxiv.org The theory is parameterized with molecularly resolved data for the potential of mean force and the position-dependent friction, which are obtained from more detailed molecular dynamics simulations. arxiv.orgescholarship.org The model demonstrates that both the free energy profile and the friction experienced by the helium atom are crucial in determining the evaporation dynamics. arxiv.orgescholarship.org

Thermodynamic Modeling and Free Energy Calculations

Thermodynamic modeling is essential for understanding the stability and phase behavior of this compound systems. Free energy calculations, in particular, provide fundamental insights into the solubility and interactions of helium in water.

The solvation free energy of helium in water is a key thermodynamic quantity. arxiv.orgescholarship.org It has been shown to be large and positive, indicating that helium is not very soluble in water. escholarship.orgaip.org This low solubility is primarily due to entropic effects, as the dissolution of helium in water is exothermic. aip.org Calculations of the free energy of solvation for helium in pure water show good agreement with experimental values. aip.org

Thermodynamic models have also been developed to predict the equilibrium conditions for the formation of gas hydrates in helium-rich natural gas, which can contain water. mdpi.com These models account for the effects of both helium and thermodynamic promoters on the hydrate (B1144303) formation pressure. mdpi.com

Free energy calculations are also integral to the effective continuum models used to study helium evaporation. The potential of mean force, which is the free energy profile as a function of the helium atom's position relative to the water interface, is a critical input for these models. arxiv.orgescholarship.orgresearchgate.net This profile shows a sharp decrease as the helium atom moves from the liquid to the vapor phase, which gives rise to the force that expels the helium from the solution. escholarship.orgaip.org

Table 1: Predicted Stable this compound Compounds and Their Properties

StoichiometryPredicted PhasePressure RangeKey FeaturesReference
HeH₂OI41md~3 GPaExhibits solid, superionic (He diffusive), and fluid phases with increasing temperature. scispace.comresearchgate.net
HeH₂OFd-3mHigh PressureIn this phase, hydrogen atoms melt after helium within a fixed oxygen sublattice. oup.com
He₂H₂O-High PressureA stable compound predicted by machine learning accelerated structure searches. scispace.com

Table 2: Key Thermodynamic and Simulation Parameters for this compound Systems

ParameterValue/ObservationMethod of DeterminationSignificanceReference
Helium Solvation Free Energy (ΔG°solv) in pure water at 255 K+9.7 kJ mol⁻¹Molecular Dynamics SimulationIndicates low solubility of helium in water. aip.org
Helium Polarizability0.2 ų-Contributes to weak dispersion interactions with water. arxiv.orgaip.org
AIMD Simulation Supercells (HeH₂O / He₂H₂O)256 atoms / 320 atomsComputational SetupUsed to study the phase diagram and superionic states. scispace.com
Super-Maxwellian Kinetic Energy of Evaporated HeAverage energy exceeds 2RT by 30% for pure water.Experiment and MD SimulationExplained by the repulsive potential of mean force and low interfacial friction. aip.org

Gibbs Free Energy Calculations

The thermodynamic stability and behavior of this compound systems, particularly under conditions leading to the formation of hydrate structures, are evaluated using Gibbs free energy (ΔG) calculations. These calculations are fundamental to understanding the spontaneity and equilibrium of processes like helium dissolution and hydrate formation. The change in Gibbs free energy is determined by the changes in enthalpy (ΔH) and entropy (ΔS) at a given temperature (T), as described by the equation ΔG = ΔH - TΔS. libretexts.org

In the context of this compound systems, helium exhibits a large, positive solvation free energy. escholarship.orgresearchgate.netarxiv.org This indicates that the process of dissolving helium in liquid water is not thermodynamically favorable under standard conditions, which aligns with its low solubility (small Henry's law constant) due to weak dispersion interactions with water molecules. escholarship.orgresearchgate.netarxiv.org

For He-containing hydrostructures, such as clathrate hydrates, thermodynamic analysis involves computing the changes in enthalpy, Gibbs free energy, and entropy during their formation process across various temperatures and pressures. rsc.org This allows for a comparison with experimental data and provides insights into the stability of these compounds. rsc.org For instance, first-principles calculations have been employed to derive the thermodynamic properties of helium hydrates based on different ice structures, such as ice I(h) and ice II. researchgate.net The stability of various ice crystals under the influence of helium atoms is a primary focus of these computational studies. csic.es By calculating the Gibbs free energy, researchers can predict the phase diagram of the this compound system at high pressures. researchgate.net

Potential of Mean Force and Friction Profiles

The dynamics of a single helium atom at the interface between liquid water and vapor are elucidated through the computation of the potential of mean force (PMF) and position-dependent friction profiles. These theoretical tools are crucial for understanding phenomena such as the evaporation of helium from water. escholarship.orgresearchgate.net

The potential of mean force represents the free energy profile of the system as a function of a specific coordinate, in this case, the position of the helium atom relative to the water interface. For helium moving through the air-water interface, the PMF profile is nearly sigmoidal and almost monotonically decreasing as it moves from the liquid to the vapor phase. escholarship.org This sharply decreasing potential reflects a repulsive force that tends to expel the helium atom from the solution. researchgate.netarxiv.org The interfacial region of the PMF does not offer any stability for the helium atom. escholarship.orgarxiv.org A very shallow minimum may exist just above the Gibbs dividing surface, indicating a slight affinity for the air-water interface. escholarship.org

Complementary to the PMF, the position-dependent friction profile describes the dissipative forces acting on the helium atom. Molecular dynamics simulations reveal that the friction experienced by the helium atom varies significantly across the interface. escholarship.orgresearchgate.net Notably, the friction drops precipitously and decreases to almost gas-phase values near the Gibbs dividing surface, even before the water density profile begins to decrease significantly. escholarship.orgresearchgate.net This anomalously small friction is attributed to the ability of the liquid-vapor interface to deform around the helium atom. researchgate.net The weak interactions between helium and water mean that repulsive interactions are overwhelmingly responsible for the form of the friction. arxiv.org

The combination of a steep repulsive force from the PMF and negligible frictional forces allows helium to be ejected from the water with a super-Maxwellian distribution of kinetic energies. escholarship.orgresearchgate.net An effective continuum theory of evaporation based on a Fokker-Planck equation, which incorporates both the PMF and the position-dependent friction, can quantitatively reproduce these experimental observations. escholarship.orgresearchgate.net

Table 2: Characteristics of PMF and Friction for Helium at the Water Interface

Profile Description Key Findings
Potential of Mean Force (PMF) Free energy as a function of the He atom's position relative to the interface. escholarship.org - Nearly monotonically decreasing from liquid to vapor. escholarship.org - The gradient of the PMF acts as a repulsive force, pushing He out of the solution. researchgate.netarxiv.org - No significant energy barrier for evaporation. escholarship.org

| Friction Profile | Position-dependent frictional force on the He atom. escholarship.org | - Varies rapidly across the interface. escholarship.org - Drops to a very low value near the Gibbs dividing surface. researchgate.net - This underdamped motion allows for high escape velocities. researchgate.net |

Quantum Chemical Characterization of Guest-Host Interactions

Quantum chemical methods are indispensable for accurately describing the interactions between guest helium atoms and host water molecules in various solid-state structures like clathrates and filled-ice phases. csic.escsic.es These computational approaches, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and the nature of the forces governing the stability of these compounds. rsc.orgcsic.es

A primary challenge and focus of these studies is the accurate description of the weak van der Waals (dispersion) forces that stabilize these guest-host systems, in addition to the hydrogen bonds of the water lattice. researchgate.netcsic.es Researchers evaluate the performance of various semi-local and non-local DFT and DFT-D (dispersion-corrected) functionals to ensure the computational results are reliable when compared to experimental data. researchgate.netcsic.es

The investigations often follow a hierarchical approach, starting with the simplest system of a single helium atom and a single water molecule, then moving to fundamental units like water pentamers and hexamers, and finally to the "building blocks" of 3D structures such as ice channels and clathrate cages (e.g., the 5¹² cage found in sI, sII, and sH clathrates). csic.es This systematic study allows for a detailed understanding of how interactions scale with system size. csic.es

Table 3: Quantum Chemical Studies of He-Water Guest-Host Systems

System Studied Computational Method Focus of Investigation
He in ice II and ice XVII frameworks Density Functional Theory (DFT) with dispersion corrections (DFT-D) Examination of the stability conferred by weak van der Waals forces; detailed breakdown of guest-water, water-water, and guest-guest energy components. researchgate.netcsic.es
He in individual and adjacent sII clathrate cages (D and H cages) First-principles DFT approaches Calculation of binding and evaporation energies; analysis of multiple cage occupancy and thermodynamic stability (ΔH, ΔG, ΔS). rsc.org

Experimental Techniques for Investigating Helium Water Compounds

High-Pressure Synthesis and Characterization.aps.orgresearchgate.net

The study of helium-water compounds under high pressure reveals novel chemical behaviors and the formation of unexpected stoichiometries. aps.orgresearchgate.net These extreme conditions, mimicking those found in the interiors of giant planets, force the otherwise inert helium into interactions with water molecules. aps.orgrochester.edu

Diamond Anvil Cell (DAC) Experiments.wikipedia.orgnih.gov

At the forefront of high-pressure research are Diamond Anvil Cell (DAC) experiments. wikipedia.orgiucr.org A DAC utilizes the exceptional hardness of diamonds to compress a sample between the minuscule, polished tips of two anvils. wikipedia.orgnih.gov This technique can generate pressures of hundreds of gigapascals (GPa), conditions under which the chemistry of substances can be dramatically altered. wikipedia.org

In the context of this compound systems, the DAC is used to compress a mixture of water and a pressure-transmitting medium, typically helium itself. wikipedia.orgiucr.org This setup allows for the in-situ study of the sample using techniques like X-ray diffraction and Raman spectroscopy, providing structural and vibrational information about the compounds formed. wikipedia.org The transparency of diamonds to a wide range of electromagnetic radiation is a key advantage for these analytical methods. wikipedia.org

DAC Experimental ParametersValue/Description
Pressure Range Up to 770 GPa wikipedia.org
Sample Size Sub-millimeter wikipedia.org
Pressure-Transmitting Medium Helium, Argon, Xenon, Hydrogen, etc. wikipedia.org
Analytical Probes X-ray diffraction, Raman spectroscopy, etc. wikipedia.org

Formation under Multi-Megabar Pressure Conditions.aps.orgresearchgate.net

Theoretical calculations and experimental efforts have demonstrated the formation of stable this compound compounds at pressures reaching multiple megabars (hundreds of GPa). aps.orgresearchgate.net Under these immense pressures, helium atoms can be inserted into the ice lattice, forming clathrate-like structures. wikipedia.org First-principles calculations have predicted the stability of various He-H₂O compounds, with stoichiometries such as HeH₂O and He(H₂O)₂, within a broad pressure range. researchgate.netscispace.com These studies suggest that the inclusion of helium can significantly lower the pressure required to form superionic states of water, a phase where hydrogen ions move freely within a fixed oxygen lattice. researchgate.net

Helium Nanodroplet Isolation and Spectroscopy.nih.govnih.govtandfonline.com

Helium nanodroplet isolation is a powerful technique for the synthesis and spectroscopic characterization of novel and metastable molecular species at ultracold temperatures. tandfonline.com These nanodroplets, consisting of thousands to millions of helium atoms, provide a uniquely inert and superfluid environment. rsc.org

Ultracold Environments for Metastable Species.uni-rostock.dersc.org

Helium nanodroplets are formed by the supersonic expansion of helium gas into a vacuum, resulting in droplets with an internal temperature of about 0.4 K. frontiersin.orgaip.org This extremely low temperature and the weak interactions with the helium solvent allow for the stabilization of molecules and molecular complexes in configurations that might not be stable in the gas phase or at higher temperatures. uni-rostock.dersc.org The rapid cooling within the droplet can trap species in metastable states, preventing them from relaxing to their lowest energy structures. nih.govnih.gov This has been crucial for studying weakly bound complexes and reaction intermediates. rsc.orgresearchgate.net

Ion Trapping and Mass Spectrometry Integration.nih.govarxiv.org

To study ionic this compound species, helium nanodroplet setups are often integrated with ion traps and mass spectrometers. nih.govarxiv.org Water molecules are introduced into the path of the helium droplet beam and are captured by the droplets. nih.gov Subsequent ionization, often by electron impact, can lead to the formation of ions within the droplet. nih.govaip.org The resulting charged droplets can be guided and trapped using electric fields. arxiv.org

Mass spectrometry is then used to analyze the composition of the ions produced. arxiv.orgnih.gov By coupling this with infrared spectroscopy, the vibrational signatures of the trapped ions can be measured. nih.govnih.gov This combination of techniques has enabled the first spectroscopic identification of the hemibonded isomer of the water dimer cation, (H₂O)₂⁺, a metastable species whose existence was predicted by theory but had not been experimentally observed before being isolated in helium nanodroplets. nih.govnih.gov

Helium Nanodroplet Experimental ParametersValue/Description
Droplet Temperature ~0.4 K aip.org
Droplet Size 10³ to 10⁸ helium atoms frontiersin.org
Ionization Method Electron impact, Photoionization nih.govaip.org
Detection Method Mass spectrometry, Infrared spectroscopy nih.govarxiv.org

Microjet and Liquid Film Experiments for Evaporation Studies.rsc.orgresearchgate.net

Microjet and liquid film experiments provide a unique window into the dynamics of helium evaporation from aqueous solutions. rsc.orgresearchgate.net These studies offer insights into the forces at the gas-liquid interface. researchgate.net

In these experiments, a thin jet of water or a liquid film containing dissolved helium is introduced into a vacuum chamber. rsc.org The velocity and energy distribution of the evaporating helium atoms are then measured, typically using a mass spectrometer. rsc.orgresearchgate.net

Experiments have shown that helium atoms evaporate from water with a "super-Maxwellian" speed distribution, meaning their average kinetic energy is significantly higher than what would be expected based on the temperature of the liquid. researchgate.netresearchgate.net This phenomenon is attributed to the repulsive forces between the poorly solvated helium atoms and the surrounding water molecules at the interface. researchgate.net As a helium atom approaches the surface, it is accelerated by these repulsive interactions, leading to its ejection with excess kinetic energy. researchgate.net The effect is even more pronounced in salty solutions. researchgate.netresearchgate.net These experiments, supported by molecular dynamics simulations, provide a detailed microscopic picture of the forces governing the behavior of helium at the water-vacuum interface. researchgate.net

Structural Elucidation and Formation Pathways of Helium Water Species

Helium Clathrate Hydrate (B1144303) Formation

Helium clathrate hydrates are inclusion compounds where helium atoms are trapped within the cage-like structures of a crystalline water lattice. Their formation is a testament to the influence of pressure in overcoming the weak van der Waals forces between helium and water molecules.

Filling Empty Hydrate Structures (e.g., Ice XVI, sII)

A significant breakthrough in the synthesis of helium clathrate hydrates came from the innovative approach of refilling empty hydrate structures. acs.orgnih.gov The long-sought-after helium clathrate was successfully formed by introducing helium into ice XVI. acs.orgnih.gov Ice XVI is a metastable, empty clathrate structure of type sII, created by removing guest molecules (like neon) from a pre-existing clathrate hydrate. pnas.orgrsc.org This method circumvents the challenges of direct formation from ice and helium gas.

The process, monitored by neutron diffraction, confirmed the successful encapsulation of helium within the sII cages. acs.orgnih.gov This synthesis route has opened new avenues for creating exotic clathrate hydrates. acs.orgnih.gov The resulting He@sII clathrate hydrate was synthesized by refilling the empty ice XVI structure with helium atoms. csic.es

Helium Inclusion in Ice Polymorphs (e.g., Ice II, Ice Ih, Ice Ic)

Helium can also be incorporated into various ice polymorphs under pressure, forming what are known as filled-ice structures.

Ice II: The first experimental evidence for a helium inclusion compound was observed in ice II at pressures exceeding 0.28 GPa. csic.esaip.org In this structure, helium atoms occupy the interstitial spaces within the ice II crystal lattice. csic.eswikipedia.org Neutron diffraction studies have shown that the host lattice of this helium hydrate closely resembles that of pure ice II. aip.org The stability of this filled ice II is enhanced by the presence of helium. ucl.ac.uk

Ice Ih: Helium can also enter the structure of ordinary hexagonal ice (ice Ih). acs.orgresearchgate.net Evidence for helium's inclusion in ice Ih has been confirmed through various studies, with neutron diffraction measurements revealing its presence. csic.esmdpi.com The inclusion of helium has a noticeable effect on the lattice parameters of ice Ih. nih.govx-mol.com

Ice Ic: Theoretical predictions suggest the possibility of helium inclusion in cubic ice (ice Ic). wikipedia.orgaip.org It is proposed that a clathrate hydrate corresponding to a filled ice Ic could exist at pressures above 2.3 GPa. aip.org

Cage Occupation and Guest-Host Interactions

In the sII clathrate structure, there are two types of cages: small pentagonal dodecahedral cages (5¹²) and large hexakaidecahedral cages (5¹²6⁴). Theoretical models and experimental findings indicate that multiple helium atoms can occupy the larger cages. rsc.orgcsic.es It has been predicted that up to four helium atoms can reside in the large H cages of the sII structure, while the small D cages can be occupied by one or two helium atoms. rsc.org The filling of these cages with multiple helium atoms enhances the stabilizing attractive van der Waals interactions. acs.orgnih.gov

The degree of cage filling is dependent on temperature and pressure, with the helium content generally decreasing as temperature increases and pressure decreases. researchgate.net The inclusion of helium, despite its weak interactions, has a significant impact on the lattice constants of the clathrate hydrates and filled ices. nih.govx-mol.com This makes lattice parameter measurements a sensitive tool for studying these guest-host interactions. nih.govx-mol.com

Molecular Water-Helium Complexes and Clusters

Beyond the crystalline structures of clathrates, helium can also form complexes and clusters with a small number of water molecules, particularly in specialized environments like superfluid helium nanodroplets.

Water Dimer Cations in Helium Environments

Recent studies have successfully isolated and characterized water dimer cations, (H₂O)₂⁺, within superfluid helium nanodroplets. qd-latam.comriken.jpazom.com This ultracold environment allows for the trapping and spectroscopic analysis of these reactive species. qd-latam.comnih.gov

Two distinct isomers of the water dimer cation have been observed:

Proton-transferred structure (H₃O⁺·OH): This isomer is formed when a proton is transferred from one water molecule to the other. qd-latam.comriken.jp

Hemibonded structure (H₂O·OH₂⁺): This higher-energy, metastable isomer had been predicted theoretically but was only recently observed for the first time in helium nanodroplets. qd-latam.comriken.jpresearchgate.net

The rapid cooling provided by the helium droplets facilitates the trapping of the metastable hemibonded isomer. qd-latam.comnih.gov The isolation of both isomers provides crucial insights into the primary events of water ionization, a fundamental process in radiation chemistry and other fields. qd-latam.comriken.jp Infrared spectroscopy has been instrumental in determining the structures of these isomers. qd-latam.comriken.jpazom.com

Stability of Molecular Water-Helium Complexes Under Pressure

While helium is famously inert, high pressure can induce the formation of stable compounds. aip.orgdesy.de Theoretical models suggest that under extreme pressures, such as those found in the interiors of planets, helium can play a stabilizing role in ionic compounds that would otherwise be unstable. acs.org

In scenarios with an imbalance of positive and negative ions, high pressure can force like-charged ions close together, leading to repulsion and instability. acs.org Helium atoms can insert themselves into the spaces between these repelling ions, effectively increasing the distance between them and reducing the repulsive forces. aip.orgacs.org This "peacekeeper" role allows for the formation of stable compounds without helium forming traditional chemical bonds. aip.org This model helps to explain the experimental observation of a stable compound of helium and sodium (Na₂He) at pressures above 113 GPa. arxiv.org

Hydrogen Bonding Network Reorganization in Helium-Water Systems

The interaction between helium and water, particularly within clusters and solutions, provides a unique environment to study the delicate and complex nature of the hydrogen bonding network in water. The presence of helium, either as a weakly interacting solvent in nanodroplets or as a solute, can induce significant reorganization of these networks. This section details the research findings on the structural rearrangements of hydrogen bonds in this compound systems.

The study of water clusters isolated in superfluid helium nanodroplets offers distinct advantages for probing intermolecular forces. This method allows for the formation of molecular clusters at extremely low temperatures (around 0.4 K), which minimizes spectral congestion. rsc.orgacs.org However, this environment can also lead to kinetic trapping, where dimerization results in the formation of metastable structures rather than the global energy minimum that would maximize hydrogen bonding. rsc.org

Research using infrared (IR) spectroscopy on ethylene (B1197577) glycol-water (EG-H₂O) dimers in helium nanodroplets revealed that the presence of water could induce a structural rearrangement in the ethylene glycol molecule itself, from a gauche to a trans conformation, as they form an intermolecular hydrogen bond. rsc.org This highlights how the formation of a hydrogen bond within the weakly interacting helium medium can drive significant conformational changes. rsc.org

Research Findings on Network Reorganization

Molecular dynamics simulations and spectroscopic studies have provided detailed insights into how helium influences water's hydrogen bond network.

Metastable Isomer Formation: In studies of the water dimer cation ((H₂O)₂⁺) in helium nanodroplets, a metastable hemibonded (Hemi) isomer was observed. acs.org The neutral water dimer typically has a stable hydrogen-bonded structure. acs.org Upon ionization within the helium droplet, the removal of an electron from the proton-acceptor water molecule breaks the original hydrogen bond due to electrostatic repulsion. The ultracold helium environment facilitates the cooling of the incipient ions, trapping them in the higher-energy Hemi configuration and preventing their immediate relaxation to the more stable proton-transfer (PT) structure. acs.org This process represents a fundamental reorganization of the hydrogen bond driven by ionization and stabilized by the helium medium. acs.org

Disruption of Existing Networks: When water molecules are introduced into clusters of other molecules, such as diamondoids, held together by weaker London dispersion forces within helium nanodroplets, the water molecules tend to form their own, stronger hydrogen-bonded networks. acs.orgacs.org This new network of water clusters effectively destroys the original, weaker dispersion-bound framework. acs.orgacs.org The process can be gradual; for example, an adamantane (B196018) cluster was observed to be hydrated by first replacing one adamantane molecule with a (H₂O)₂₁ water cluster while initially maintaining its structure. acs.org However, as more water molecules are added, their powerful hydrogen bonds eventually dominate and lead to the degradation of the original cluster. acs.orgacs.org

Influence on Diffusion and Local Structure: Molecular dynamics studies of helium in aqueous sodium chloride solutions have shown that the behavior of helium diffusion is linked to the integrity of the water's hydrogen bond network. researchgate.net A breakdown in the network, caused by competition between ions for positions, can lead to a local increase in the self-diffusion coefficient of helium. researchgate.net This indicates that the reorganization and disruption of the hydrogen bond network directly impact the transport properties of helium atoms within the aqueous environment. researchgate.net

Vibrational Excitation and Tunneling: The dynamics of hydrogen bond breaking and reforming can be studied in detail in small water clusters, which are often generated in supersonic expansions using helium as a carrier gas. aip.orgnih.gov Excitation of specific intermolecular vibrations, particularly librational (rocking) motions, has been shown to dramatically enhance the rate of bifurcation tunneling—a motion where the hydrogen atom in a hydrogen bond swaps with a free hydrogen, effectively breaking and reforming the bond. aip.orgnih.gov This effect demonstrates that specific intermolecular motions are key initiators for hydrogen bond network rearrangements. nih.gov The enhancement of this tunneling in larger clusters compared to the dimer points to the crucial role of hydrogen bond cooperativity in these dynamics. nih.gov

Data on Hydrogen Bond Reorganization

The following tables summarize key quantitative findings from studies on this compound systems, illustrating the energetic and dynamic changes associated with hydrogen bond network reorganization.

Table 1: Energetic Properties of Water Isomers and Complexes in Helium This table shows the calculated energy differences and barriers for different structures, highlighting the metastable nature of certain species formed in helium.

SystemParameterValueSignificance
Ethylene Glycol-WaterEnergy of trans conformer above lowest energy monomer0.121 eVDemonstrates structural rearrangement of a molecule upon forming a hydrogen bond with water in a helium droplet. rsc.org
(H₂O)₂⁺Relaxation energy barrier from Hemi to PT isomer~2.2 kJ/molIndicates the kinetic stability of the metastable Hemi isomer, which is trapped due to the rapid cooling by the helium environment. acs.org

Table 2: Tunneling Dynamics in Water Clusters This table presents data on the bifurcation tunneling motion, which directly corresponds to the breaking and reforming of a hydrogen bond. The data shows a massive increase in the rate of this reorganization upon specific vibrational excitation.

ClusterStateBifurcation Tunneling SplittingEnhancement Factor
Water Pentamer-d₁₀Ground State~0.47 MHz1x
Water Pentamer-d₁₀Excited Librational State (~512 cm⁻¹)~1884 MHz~4000x
Data sourced from studies on water clusters generated using helium expansion techniques. aip.org

These findings collectively demonstrate that the helium environment, whether as a passive, ultracold matrix or an active solute, plays a critical role in mediating the reorganization of hydrogen bond networks in water. It allows for the stabilization of unusual metastable structures and provides a unique window into the fundamental dynamics of hydrogen bond breaking and formation. rsc.orgacs.orgresearchgate.net

Phase Behavior and Thermodynamic Stability of Helium Water Systems

High-Pressure Phase Diagrams of Helium-Water Compounds

Under high pressure, helium and water can form stable compounds, a surprising phenomenon given helium's inert nature. scispace.com First-principles crystal-structure searching techniques have predicted the formation of two stable stoichiometries, HeH₂O and He₂H₂O. scispace.com The HeH₂O compound is stable in the pressure range of 2–8 GPa, while He₂H₂O is stable between 8 and 92 GPa. scispace.com The phase diagram of the this compound system is significantly different from that of pure water, with the introduction of helium altering the stability fields of various phases and giving rise to new, exotic states of matter. scispace.comresearchgate.net

The phase diagram for this compound compounds at high pressures is characterized by four distinct regions: a solid phase, a superionic helium phase (SI-I), a superionic helium and hydrogen phase (SI-II), and a fluid phase. scispace.com The existence and stability of these phases are dependent on both pressure and temperature. scispace.com

At high pressures, this compound compounds undergo solid-solid phase transitions. For instance, the He₂H₂O compound exhibits a transition between two solid phases, identified as I4₁md and Fd-3m. scispace.com The water molecule sublattice in the I4₁md structure is similar to that of ice VIII, while the Fd-3m structure resembles ice X. scispace.com This transition from I4₁md to Fd-3m is a continuous second-order phase transition. scispace.com The presence of helium significantly influences the pressures at which these transitions occur compared to pure ice. scispace.com

A remarkable feature of the this compound system is the emergence of multiple superionic states. scispace.comcam.ac.uk Superionic states are a phase of matter where one atomic component exhibits liquid-like diffusive behavior within the solid lattice of another component. scispace.comcam.ac.uk The insertion of helium into the water ice structure substantially lowers the pressure required for the formation of superionic states compared to pure ice. scispace.comresearchgate.net

Computational studies have identified a novel superionic phase in this compound compounds, termed SI-I, where helium atoms become highly mobile and diffuse like a liquid through a fixed lattice of water ice. scispace.comcam.ac.uk This "superionic helium" state occurs at temperatures lower than the melting point of the hydrogen sublattice. scispace.com The diffusion coefficient of helium in this state is higher than that of hydrogen, despite helium being heavier, which is attributed to the weaker He-O interaction compared to the H-O covalent bonds. scispace.comresearchgate.net This superionic helium region (SI-I) is predicted to exist across the entire studied pressure range. scispace.com

Upon further heating, the this compound system can transition into a second superionic phase, SI-II, where both helium and hydrogen atoms exhibit liquid-like diffusion within the fixed oxygen sublattice. scispace.comcam.ac.uk This state of coexisting diffusive helium and hydrogen is stable only above approximately 40 GPa. scispace.com In this phase, the oxygen atoms remain in their lattice positions, while both helium and hydrogen ions move freely, contributing to the material's superionicity. scispace.com

The presence of helium in the water-ice structure also affects the hydrogen bonds. Under high pressure, the hydrogen bond can become symmetric, where the proton is located at the midpoint between two oxygen atoms. scispace.comarxiv.org In pure water, this symmetrization, leading to the formation of ice X, occurs at pressures around 60-65 GPa for quantum protons and 90-100 GPa for classical protons. scispace.com The introduction of helium into the system significantly reduces the pressure required for hydrogen-bond symmetrization to around 55 GPa. scispace.com This phenomenon is observed in the Fd-3m phase of He₂H₂O. scispace.com

Superionic States of this compound

Helium Diffusive Superionic States

Solubility and Dissolution Thermodynamics of Helium in Water

The solubility of helium in water is a key thermodynamic property that has been studied over a range of temperatures and pressures. Generally, helium has low solubility in water. quora.com

At a pressure of 0.1 MPa, the solubility of helium in water exhibits a minimum at approximately 30°C. researchgate.net Below this temperature, solubility decreases with increasing temperature, and above it, solubility increases. researchgate.net For instance, at 30°C and 0.1 MPa, the solubility is about 8.3 mL/L. researchgate.net The solubility of gases in water is often described by Henry's Law, which states that the amount of dissolved gas is proportional to its partial pressure above the liquid. vaia.com Studies have shown that the solubility of helium in water follows Henry's law up to high pressures. nih.gov

The thermodynamic functions for the dissolution of helium in water, such as the standard Gibbs free energy (ΔG⊖), enthalpy (ΔH⊖), and entropy (ΔS⊖) of solution, have been determined from solubility measurements at different temperatures. rsc.orgrsc.org These values provide insight into the interactions between helium atoms and water molecules. The dissolution process is influenced by the effect of the solute on the structure of water. rsc.org

Interactive Data Table: Phase Transitions in He-H₂O System

FeatureDescriptionPressure RangeKey Findings
Stable Compounds Formation of HeH₂O and He₂H₂O2-8 GPa (HeH₂O), 8-92 GPa (He₂H₂O)Helium, though inert, forms stable compounds with water under pressure. scispace.com
Solid-Solid Transition Transition from I4₁md to Fd-3m phase in He₂H₂OContinuous second-order transitionThe water sublattice resembles ice VIII and ice X in these phases, respectively. scispace.com
Superionic State (SI-I) Helium atoms diffuse within a fixed ice latticeExists across the entire pressure range studiedLower formation pressure for superionic states compared to pure ice. scispace.comresearchgate.net
Superionic State (SI-II) Both helium and hydrogen atoms diffuseStable above 40 GPaRepresents a multiply superionic phase. scispace.comcam.ac.uk
H-Bond Symmetrization Proton becomes centered between oxygen atomsOccurs around 55 GPaSignificantly lower pressure than in pure ice due to the presence of helium. scispace.com

Temperature and Pressure Dependence of Helium Solubility

The solubility of a gas in a liquid is a measure of the concentration of the dissolved gas and is a function of external conditions. libretexts.org For the this compound system, both temperature and pressure significantly dictate the extent to which helium dissolves.

The relationship with pressure is direct: as the partial pressure of helium gas above the water increases, its solubility in the water rises. libretexts.org This is because a higher pressure increases the collision frequency of gas molecules with the liquid's surface, leading to more gas particles dissolving until a new equilibrium is established. libretexts.org The solubility and diffusion processes of helium in water become more stable as both gas injection pressure and ambient temperature increase. researchgate.net

The effect of temperature on helium's solubility in water is anomalous compared to many other gases. For many gases, solubility decreases as temperature increases. However, helium exhibits a minimum solubility in water at approximately 30°C (303.15 K) at pressures ranging from 0.1 to 100 MPa. researchgate.net Below this temperature, helium solubility decreases as the temperature rises. researchgate.net Conversely, above 30°C, the solubility begins to increase with rising temperatures. researchgate.net For example, at a pressure of 0.1 MPa, the solubility of helium in water is about 8.3 mL/L at 30°C. researchgate.net This increases to approximately 9.8 mL/L at 80°C, which represents an 18% rise. researchgate.net Generalized data covering a broad range from 273 K to 643 K show that helium solubility initially decreases to a minimum before monotonously increasing to a maximum in the 450-563 K range, after which it declines. iaea.org

Table 1: Solubility of Helium in Water at 1 atm (101.325 kPa) This table shows the solubility of helium in water at various temperatures at a constant pressure of one atmosphere.

Temperature (°C)Temperature (K)Solubility (cm³/100g H₂O)
0273.150.94
10283.150.88
20293.150.85
30303.150.86
40313.150.90
50323.150.97
60333.151.06
Data extracted from solubility diagrams. engineeringtoolbox.com

Henry's Law Constant Determinations

Henry's Law quantitatively describes the solubility of a gas in a liquid. It states that the concentration (C) of a dissolved gas is directly proportional to the partial pressure (P) of that gas above the liquid. vaia.compearson.com The relationship is expressed by the formula:

C = kH × P

Here, kH is the Henry's Law constant, which is specific to the particular gas, solvent, and temperature. libretexts.org Therefore, when citing a Henry's Law constant, the conditions under which it was measured must be specified. libretexts.org

For helium in water, the Henry's Law constant has been determined through various experimental and computational methods. At 30°C (303.15 K), the constant is reported to be 3.7 × 10⁻⁴ M/atm. vaia.compearson.comchegg.combrainly.com The National Institute of Standards and Technology (NIST) provides a value of 0.00038 mol/(kg·bar) at 298.15 K (25°C), along with a temperature dependence parameter, which allows for the calculation of the constant at other temperatures. nist.gov

Table 2: Henry's Law Constant (kH) for Helium in Water This table lists determined values for Henry's Law constant for helium dissolved in water at specific temperatures.

Temperature (°C)Temperature (K)Henry's Law Constant (kH)Source(s)
25298.150.00038 mol/(kg·bar) nist.gov
30303.153.7 × 10⁻⁴ M/atm vaia.compearson.comchegg.combrainly.com

Dynamic Processes and Transport Phenomena in Helium Water Interactions

Evaporation Dynamics of Helium from Aqueous Solutions

The evaporation of helium from aqueous solutions is a unique physical process characterized by the ejection of helium atoms with kinetic energies significantly higher than what would be expected from thermal equilibrium. arxiv.orgarxiv.orgresearchgate.net This phenomenon is attributed to the weak interactions between helium and water molecules. researchgate.netaip.org

Super-Maxwellian Kinetic Energy Distributions

Experiments and molecular dynamics simulations have consistently shown that helium atoms evaporate from pure and salty water with a "super-Maxwellian" speed distribution. researchgate.netaip.orgwooster.edu This means the average kinetic energy of the evaporating helium atoms is considerably greater than the flux-weighted Maxwell-Boltzmann average of 2RT, where R is the gas constant and T is the temperature of the liquid. aip.orgwooster.edu For instance, in experiments using microjets of pure water at 252 K, the average energy of helium atoms exceeded the expected thermal average by 30%. aip.orgwooster.edu This excess energy can be even more pronounced in saline solutions, reaching up to 70% higher for an 8.5m Lithium Bromide solution. aip.orgwooster.edu

This excess kinetic energy is a direct result of the repulsive forces that helium atoms experience at the liquid-vapor interface. aip.orgwooster.edu The potential of mean force on a helium atom steeply decreases in the interfacial region, and the gradient of this potential acts as a repulsive force, ejecting the atom from the solution. researchgate.netaip.org The sharp decline in water density at the interface reduces the frequency of He-water collisions that would otherwise help the helium atom to thermalize and maintain a Maxwell-Boltzmann distribution. researchgate.netaip.orgwooster.edu Due to its weak interactions, helium is particularly susceptible to this lack of thermal equilibration at the surface. researchgate.netaip.orgwooster.edu

A theoretical framework based on a Fokker-Planck equation, which models the process as the motion of an underdamped particle in a potential with position-dependent friction, has been developed to explain these super-Maxwellian distributions. arxiv.orgarxiv.orgresearchgate.net This model provides a mechanistic interpretation of the evaporation process and can predict the temperature dependence of the excess kinetic energy. arxiv.orgresearchgate.net

Interfacial Friction and Liquid-Vapor Interface Deformation

The dynamics of helium evaporation are significantly influenced by friction near the liquid-vapor interface. arxiv.orgresearchgate.net This friction is anomalously low near the Gibbs dividing surface. arxiv.orgresearchgate.net This reduction in friction is attributed to the ability of the liquid-vapor interface to deform around the helium atom as it approaches and crosses the interface. arxiv.orgresearchgate.net

Diffusion of Helium Atoms within Water Frameworks

Under specific conditions of high pressure and temperature, helium and water can form stable compounds where helium atoms exhibit remarkable mobility within the water (ice) lattice.

Diffusion in Superionic Phases

At high pressures and temperatures, helium-water compounds can form novel superionic states. scispace.comresearchgate.net Superionic phases are a state of matter that exhibit properties of both a liquid and a solid, where some ions are mobile like in a liquid while others are fixed in a lattice structure. scispace.comresearchgate.net In the context of this compound compounds, two new types of superionic states have been identified through ab initio calculations. scispace.comresearchgate.net

In the first type, helium atoms behave like a liquid, diffusing freely within a fixed ice lattice. scispace.comresearchgate.net In the second, both helium and hydrogen atoms are mobile and move in a liquid-like manner within a stationary oxygen sublattice. scispace.comresearchgate.net A notable finding is that helium atoms in these superionic states have larger diffusion coefficients and lower "melting" temperatures than hydrogen atoms, despite helium being heavier. scispace.comresearchgate.netcam.ac.uk This is attributed to the weaker He-O interaction compared to the H-O interaction, resulting in a lower diffusion barrier for helium. scispace.com The introduction of helium atoms also significantly lowers the pressure required to form these superionic states compared to pure ice. scispace.comresearchgate.net

This behavior is in contrast to helium-ammonia compounds, where the strongly bound hydrogen atoms are more diffusive than the helium atoms. aps.org In this compound compounds, the open channels within the ice frameworks facilitate the high mobility of helium. oup.com

Table 1: Diffusion Coefficients in Superionic this compound (HeH₂O) at 90 GPa

Temperature (K) Diffusing Species Diffusion Coefficient (D) (10⁻⁸ m²/s) Phase
2000 He 0.14 He diffusive (SI-I)
2300 H 0.21 He and H diffusive (SI-II)
2300 He 0.33 He and H diffusive (SI-II)

Data sourced from ab initio molecular dynamics simulations. scispace.com

Helium Mobility in Ice Structures

Even in solid ice structures at lower pressures, helium atoms can exhibit mobility. Molecular dynamics simulations have shown that helium atoms can wander randomly within the channels of an ice II structure, making occasional slow jumps. researchgate.net The motions of helium atoms in neighboring voids of the ice II framework are not correlated, unlike heavier atoms like neon. researchgate.net

The inclusion of helium atoms into the ice II structure can cause structural changes. researchgate.net Repulsion between helium atoms and the oxygen atoms of the flattened rings in the ice II structure leads to an increase in the diameter of these rings. researchgate.net The mobility of water molecules at the ice surface increases with temperature, particularly above 180 K, which can be seen as a precursor to the formation of a quasi-liquid layer. nih.gov This increased mobility and surface disorder could influence the interaction and mobility of helium atoms at the ice surface. nih.gov

Rotational and Vibrational Relaxation in Helium Nanodroplets

Helium nanodroplets serve as a nearly ideal, transparent, and extremely weak solvent for spectroscopic studies. tandfonline.com When a molecule is embedded in a superfluid helium nanodroplet (at T = 0.37 K), its rotational and vibrational energy relaxation can be studied in a unique, minimally perturbed environment. tandfonline.comrsc.org

For a diatomic molecule like hydrogen isotopes, rotational energy relaxation (RER) occurs through a cascade mechanism, where the rotational quantum number j decreases in steps of two (j → j − 2 → ... → 0). rsc.org The lifetime of an excited rotational state is on the nanosecond scale (≈1.0–7.6 ns) and is influenced by several factors: it increases with a larger rotational constant, a higher initial rotational state j, and a smaller nanodroplet size (though the effect of size is small for droplets with more than 100 helium atoms). rsc.org

Vibrational energy relaxation (VER) in helium nanodroplets also proceeds via a cascade mechanism. ub.edu However, unlike RER, the lifetime of excited vibrational states decreases as the vibrational quantum number v increases. rsc.org This difference is attributed to the distinct types of motion involved in rotational versus vibrational relaxation. rsc.org For molecules like ethylene (B1197577) (C₂H₄) in helium nanodroplets, vibrational relaxation lifetimes can vary significantly depending on the vibrational mode. aip.orgnih.gov Some modes exhibit lifetimes longer than 100 picoseconds, while others relax much faster, on the order of 10 ps, due to efficient solvent-mediated vibration-to-vibration relaxation processes. aip.orgnih.gov In some cases, rotational resonances with the elementary modes of the helium solvent can lead to extremely short excited state lifetimes of less than 2 ps. aip.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
Helium
Water
Lithium Bromide
Hydrogen
Oxygen
Ammonia
Ethylene

Spectroscopic Characterization of Helium Water Interactions

Infrared (IR) Spectroscopy of Water in Helium Nanodroplets

Infrared (IR) spectroscopy of water molecules and their aggregates embedded in helium nanodroplets provides deep insights into their structure and dynamics. researchgate.net The technique facilitates the formation and stabilization of water clusters, allowing for the study of their vibrational modes with high precision. rsc.org The superfluid nature of the helium droplets offers a unique, gentle matrix for these spectroscopic measurements. rsc.organnualreviews.org Upon vibrational excitation by an IR laser, the energy dissipates, causing the helium atoms to evaporate and allowing for the detection of the embedded species, often as ions, providing background-free IR spectra. uga.edu

The analysis of ro-vibrational bands of water molecules in helium droplets reveals detailed information about their rotational and vibrational states. Studies have investigated the symmetric stretch (ν1), bending (ν2), and asymmetric stretch (ν3) vibrations. rsc.orgresearchgate.net For the water monomer, ro-vibrational transitions for the ν2 band have been observed and assigned. rsc.org The effective rotational constant of water in helium was found to be slightly smaller (by about 3%) than that of a free water molecule. researchgate.net The line broadening observed in these spectra indicates fast rotational relaxation, on the order of picoseconds, which is attributed to the creation of collective excitations (rotons) in the helium droplet. rsc.orgresearchgate.net In one study, the line width for the HCl monomer in helium was 1.0 cm⁻¹, corresponding to a lifetime of 5.3 ps, indicating fast rotational relaxation similar to that seen for water. nih.govacs.org

Table 1: Observed Ro-Vibrational Transitions for H₂O Monomer in Helium Nanodroplets

Vibrational Band Transition Frequency (cm⁻¹)
ν2 1₁₀ ← 1₀₁ 1616.1
ν2 1₁₁ ← 0₀₀ 1634.9
ν2 2₁₂ ← 1₀₁ 1654.4

Data sourced from reference rsc.org.

Helium nanodroplet spectroscopy is instrumental in isolating and identifying different structural isomers of water complexes, particularly ionic ones that are predicted by theory but difficult to observe otherwise. riken.jpazom.com A significant achievement has been the first spectroscopic identification of the metastable hemibonded isomer of the water dimer cation, (H₂O·OH₂)⁺. nih.govacs.org This higher-energy isomer was observed coexisting with the more stable proton-transferred (PT) structure, (H₃O⁺·OH). nih.gov The rapid cooling within the helium droplets facilitates efficient kinetic trapping, allowing for the stabilization and characterization of such metastable species. nih.govacs.org The observed spectra for these isomers in helium are very close to those predicted for the bare ions, which allows for direct comparison with quantum-chemical calculations. riken.jpazom.com This technique has also been applied to identify multiple isomers of other water-containing complexes, such as those with uracil (B121893) and glycine. rsc.orgrsc.org

Table 2: Identified Isomers of Water Dimer Cation ((H₂O)₂⁺) in Helium Nanodroplets

Isomer Structure Key Spectroscopic Feature Status
Proton-Transferred (PT) H₃O⁺·OH Previously observed structure. Confirmed nih.gov
Hemibonded (Hemi) H₂O·OH₂⁺ Higher-energy, metastable isomer. First spectroscopic identification nih.govacs.org

Data sourced from references nih.govacs.org.

The superfluid helium environment, while minimally perturbing, does exert a measurable influence on the spectroscopic signatures of embedded water molecules and ions. nsf.govacs.org The spectra of ions in helium droplets exhibit bands that are about a factor of 10 narrower than those obtained through traditional tagging with individual helium or argon atoms. nsf.govacs.orgx-mol.com This significant narrowing is due to the homogeneous and well-defined ultracold environment of the droplet. For the H₂O⁺ ion, the asymmetric O-H stretch (ν₃) shows a matrix shift of approximately -26 cm⁻¹ compared to the free ion, which is attributed to the cumulative effect of the liquid helium environment. nsf.govacs.org However, for larger ionic species like the Zundel cation (H₅O₂⁺), the spectra are very close to those of the free species, suggesting weaker binding to the helium environment. acs.org In some cases, no significant matrix shift or line broadening is observed, allowing for the determination of new and improved vibrational transition frequencies for the ions themselves. epfl.ch The interaction with the surrounding helium can also quench fragmentation and proton transfer processes that typically occur after ionization. aip.org

Isomer Identification and Structural Confirmation

Spectroscopic Studies of Molecular Ions in Helium Environments

The study of molecular ions in helium nanodroplets is a burgeoning field, providing high-resolution spectra for a variety of cationic species. nsf.govepfl.chacs.org This method involves producing ions within the droplets, often through electron impact or photoionization, and then performing IR spectroscopy. uga.eduacs.org The absorption of IR photons by the ion can lead to the evaporation of the entire droplet or the ejection of the bare ion, which is then detected by a mass spectrometer. nsf.govacs.orgacs.org This process allows for the recording of spectra with high sensitivity and a clean, zero-background signal. uga.edu

This technique has been successfully applied to water-related ions such as H₂O⁺ and the Zundel cation (H₅O₂⁺), confirming its calculated structure where the proton is shared equally between the two water molecules. nsf.govacs.orgx-mol.com Studies on H₂O⁺ in helium droplets found an intense peak for the asymmetric O-H stretch (ν₃) at 3233.0 cm⁻¹. nsf.gov The fact that no rotational structure was observed for the water ion suggests a significant reduction of its rotational constants within the helium. nsf.gov The method has also been extended to organic cations like aniline, styrene, and 1,1-diphenylethylene, demonstrating that the helium environment induces minimal matrix shifts and broadening, thus providing gas-phase-like spectral information. epfl.ch

Table 3: Spectroscopic Findings for Various Ions in Helium Nanodroplets

Ion Spectroscopic Method Key Finding Reference
H₂O⁺ IR Spectroscopy ν₃ band observed at 3233.0 cm⁻¹; matrix shift of ≈ -26 cm⁻¹. nsf.govacs.org
H₅O₂⁺ (Zundel Cation) IR Spectroscopy Spectra are close to those of free species, confirming the calculated symmetric structure. acs.org
Aniline Cation IR Spectroscopy High-resolution spectra obtained with small matrix shifts. epfl.chacs.org

Geochemical and Astrophysical Implications of Helium Water Chemistry

Helium and Water in Crustal and Mantle Fluids

On Earth, helium and other noble gases dissolved in water serve as powerful tracers for understanding the origin, migration, and residence time of fluids within the crust and mantle. Because noble gases are chemically inert under most terrestrial conditions, their isotopic and elemental abundances are governed by physical processes and the distinct signatures of their sources.

Fluid inclusions are microscopic pockets of liquid and gas trapped within minerals as they crystallize or are fractured and healed. These inclusions preserve a sample of the fluids present at the time of their formation and provide a unique window into past geological processes deep within the Earth. geochemicalperspectivesletters.org Analysis of noble gases, particularly helium isotopes, within these fluid inclusions is a fundamental tool for tracing the provenance of crustal and mantle fluids. geochemicalperspectivesletters.orgresearcher.life

The two stable isotopes of helium, ³He and ⁴He, have distinct primary sources. Primordial ³He was incorporated into the Earth during its formation and is primarily released from the mantle. In contrast, ⁴He is continuously produced in the crust and mantle by the alpha decay of uranium and thorium. geochemicalperspectivesletters.org This results in vastly different ³He/⁴He ratios for different terrestrial reservoirs. Fluids originating from the mantle have a high ³He/⁴He ratio, while crustal fluids are characterized by a low, radiogenic ³He/⁴He ratio. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The atmosphere has an intermediate value. By measuring the ³He/⁴He ratio in fluid inclusions, geochemists can quantify the relative contributions of mantle and crustal sources to a given fluid. researcher.lifecambridge.org This technique is crucial for studying processes such as magma degassing, fluid circulation in volcanic and hydrothermal systems, and the interaction of fluids along major fault zones. geochemicalperspectivesletters.org

Table 2: Typical Helium Isotopic Ratios in Terrestrial Reservoirs
ReservoirTypical ³He/⁴He Ratio (R/Rₐ)*Primary Helium SourceSource(s)
Atmosphere1Mix of crustal, mantle, and extraterrestrial sources geochemicalperspectivesletters.org
Continental Crust~0.01 - 0.05Radiogenic (U and Th decay) geochemicalperspectivesletters.org
Mid-Ocean Ridge Basalts (MORB) - Upper Mantle8 ± 1Primordial (degassing upper mantle) geochemicalperspectivesletters.org
Ocean Island Basalts (OIB) - Deeper Mantle Plumes>10 (can be up to 50)Primordial (less-degassed deeper mantle) cambridge.org

*R/Rₐ is the sample's ³He/⁴He ratio normalized to the atmospheric ratio of 1.39 x 10⁻⁶.

The concentrations of atmospheric noble gases (Neon, Argon, Krypton, Xenon) dissolved in groundwater are dependent on the temperature at the time the water was last in equilibrium with the atmosphere (i.e., at recharge). ird.frethz.ch This physical principle, based on the temperature-dependent solubility of gases in water (Henry's Law), forms the basis of the noble gas paleothermometer. ethz.chiaea.org

Future Directions and Open Questions in Helium Water Research

Exploration of Uncharted Pressure-Temperature Regimes

A significant gap exists in the experimental and theoretical understanding of the helium-water system across a vast range of pressures and temperatures. scispace.com Initial predictions identified stable this compound compounds at pressures between 2 and 92 GPa and at very high pressures around 300 GPa. scispace.comspringernature.com The intermediate pressure range, as well as the behavior at various temperature gradients within these pressures, remains largely unexplored. Future research will focus on systematically mapping the pressure-temperature (P-T) phase diagram of this compound mixtures. nih.gov This involves searching for novel phases, determining the precise conditions for transitions between solid, liquid, superionic, and fluid states, and understanding the thermodynamic stability of different stoichiometries like HeH₂O and He₂H₂O. scispace.comcam.ac.uk

Key research questions in this area include:

At what specific temperatures do the helium and hydrogen sub-lattices melt to form superionic phases at different pressures? cam.ac.uk

Can other stable or metastable this compound stoichiometries be formed under different P-T conditions?

How do the physical properties, such as compressibility and thermal expansion, of this compound compounds change across the P-T diagram? mdpi.com

Investigations into how temperature affects the physical and chemical properties of helium, such as the increase in kinetic energy and collision frequency of molecules with rising temperature, will be crucial for understanding these systems. mdpi.com Studies on charging helium gas into vessels have shown significant temperature increases with rapid pressurization, a factor that must be considered in high-pressure synthesis experiments. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for Elucidating Dynamics

Spectroscopy is a powerful tool for probing the structure and dynamics of this compound interactions at the molecular level. Future research will increasingly rely on advanced spectroscopic techniques to overcome the challenges of studying these weakly interacting systems, often under extreme conditions.

One of the most promising methods is the use of superfluid helium nanodroplets as microscopic cryo-reactors. nih.gov This technique allows for the isolation and spectroscopic characterization of novel molecular structures. riken.jp Infrared (IR) spectroscopy of water dimers or other molecules captured in these ultracold droplets (around 0.4 K) has enabled the identification of metastable isomers, such as the hemibonded water dimer cation, (H₂O·OH₂)⁺. nih.govresearchgate.net The rapid cooling within the droplets kinetically traps high-energy structures, allowing them to be studied spectroscopically for the first time. nih.govresearchgate.net Future work will likely extend this technique to larger water clusters and other molecules interacting with helium, providing direct comparison with quantum-chemical calculations. riken.jp

Other spectroscopic methods will also be crucial. Emission spectroscopy can be used to characterize the reactive species generated in helium plasmas interacting with water, providing data on electron temperatures and densities. mdpi.com Furthermore, techniques like helium atom scattering (HAS) are being refined to probe the surface structure and proton ordering of ice, which relies on a detailed understanding of the He-H₂O interaction potential. cam.ac.uk

Spectroscopic Technique Application in this compound Research Key Findings/Potential
Infrared (IR) Spectroscopy in Helium Nanodroplets Characterization of ionized water dimers and clusters. nih.govFirst spectroscopic identification of the metastable hemibonded (H₂O·OH₂)⁺ isomer; enables study of high-energy isomers due to kinetic trapping. nih.govresearchgate.net
Emission Spectroscopy Characterization of helium atmospheric pressure plasma jets interacting with water. mdpi.comEstimation of electron density and temperature; optimization of hydroxyl radical production. mdpi.com
Helium Atom Scattering (HAS) Probing the surface structure of ice and water layers. cam.ac.ukHighly sensitive to surface proton ordering and structure; requires accurate He-water interaction potentials. cam.ac.uk

Development of More Accurate Computational Models

Computational modeling is indispensable for predicting the existence of novel compounds under extreme conditions and for interpreting experimental data. While first-principles calculations have successfully predicted stable this compound compounds, there is a continuous need for more accurate and efficient computational models. cam.ac.ukcam.ac.uk

Future efforts will focus on several key areas:

Refining Interaction Potentials: The accuracy of molecular dynamics (MD) and quantum mechanical simulations hinges on the quality of the underlying potential energy functions that describe the interactions between helium and water molecules. cam.ac.uk Current models often rely on pairwise additive potentials, which approximate the total interaction energy. acs.org Developing more sophisticated models that explicitly include many-body effects is crucial for higher accuracy. acs.org Density Functional Theory (DFT) offers a promising path, though the choice of functional significantly impacts the results, especially in how it treats exchange, correlation, and dispersion forces. acs.orgaip.org

Simulating Dynamics: Advanced simulation techniques like ab initio molecular dynamics (AIMD) are essential for studying the dynamic properties of this compound systems, such as the diffusion of helium and hydrogen atoms in superionic phases. aps.org Future models will aim to simulate larger systems for longer timescales to better capture complex dynamic phenomena and phase transitions.

Bridging Scales: There is a need for models that can bridge the gap between atomistic simulations and macroscopic phenomena. One-dimensional fluid models, for instance, have been developed to simulate the interaction between a helium plasma jet and water, incorporating complex chemistry in both gas and liquid phases with a moderate computational load. researchgate.net Another approach uses an effective continuum theory based on a Fokker–Planck equation, parametrized with data from MD simulations, to successfully explain the evaporation dynamics of helium from liquid water. acs.org

Computational Method Application Area Objective/Challenge
First-Principles Structure Prediction Discovery of new stable compounds. cam.ac.ukExploring vast compositional and configurational space under high pressure.
Ab Initio Molecular Dynamics (AIMD) Simulating dynamic properties and phase transitions. aps.orgDetermining melting points of sub-lattices and diffusion coefficients in superionic states. cam.ac.uk
Density Functional Theory (DFT) Calculating interaction energies and electronic structures. acs.orgaip.orgImproving the treatment of weak van der Waals interactions and dispersion forces. springernature.comaip.org
Quantum Scattering Calculations Modeling helium atom diffraction experiments. cam.ac.ukAccurately predicting scattering patterns by including multiple-scattering effects. cam.ac.uk
Fluid and Continuum Models Simulating macroscopic interactions (e.g., plasma-liquid). researchgate.netacs.orgQuantifying reactive species distribution and evaporation dynamics with manageable computational cost. researchgate.netacs.org

Investigation of this compound Interactions in Complex Multicomponent Systems

The interiors of giant planets like Uranus and Neptune are not simple binary systems but complex mixtures of water, ammonia, methane, and hydrogen, all under the influence of helium. aps.org A critical future direction is to extend the study of this compound interactions to these more realistic, complex multicomponent systems. Understanding how helium interacts with these mixtures is essential for refining models of planetary interiors, including their structure, evolution, and magnetic fields. nih.gov

Research on analogous systems, such as helium-ammonia, has already begun, revealing the formation of stable compounds and interesting plastic and superionic states under high pressure. aps.org Computational studies have explored the ternary mixture of ammonia, water, and methane, which is crucial for building new adiabatic models of Uranus. aps.org

Future investigations will need to address:

How does the presence of helium affect the phase diagrams and chemical reactions within the "hot ice" mixtures of water, ammonia, and methane? aps.org

Does helium get incorporated into other compounds or does it remain as a separate phase under planetary interior conditions?

Can single-component data for helium interactions be used to predict behavior in multicomponent gas flows, for example, in geological reservoirs containing helium, methane, and nitrogen? scholaris.ca

Industrial applications also drive the need to understand these complex systems. For example, detecting impurities like water, nitrogen, and hydrocarbons in helium process plants is critical to prevent equipment failure, requiring a deep understanding of the behavior of these multicomponent gas mixtures. linde.com

Q & A

Q. What strategies mitigate bias in interpreting this compound interaction data?

  • Methodological Answer : Implement double-blind data analysis, where raw data are anonymized before processing. Use open-source tools (e.g., Python’s SciPy) for transparency. Disclose funding sources and potential conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.